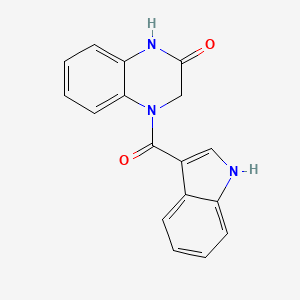

4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole and its derivatives are a class of compounds that are widely used in medicinal chemistry and drug discovery . They are known to exhibit a wide range of biological activities. The indole moiety is a common framework in many natural products and synthetic pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, which can lead to excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, with various functional groups attached to the indole ring. These functional groups can greatly influence the properties and reactivity of the compound .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including multi-component reactions (MCRs), which provide access to complex molecules . These reactions can be used to generate biologically active structures .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by the specific functional groups attached to the indole ring. For example, the density of a compound can be predicted based on its molecular structure .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The indole nucleus is a versatile scaffold widely used in drug discovery. Compounds containing the indole ring have been isolated from natural sources (plants, bacteria, fungi, marine products) and approved by regulatory agencies for various therapeutic purposes. The compound can serve as a starting point for designing novel drugs targeting specific diseases .

Antiviral Agents

Indole derivatives have demonstrated antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral enzymes or as agents that modulate host immune responses. The compound’s structure may be optimized to enhance antiviral efficacy .

Anticancer Properties

Indole-based molecules have shown promise as anticancer agents. By modifying the substituents on the indole ring, researchers can fine-tune their activity against specific cancer cell lines. Investigating the cytotoxic effects and mechanisms of action of this compound could lead to valuable insights for cancer therapy .

Antimalarial Compounds

The indole motif has been linked to antimalarial activity. Researchers have explored indole derivatives as potential candidates for combating malaria. Understanding their interactions with Plasmodium parasites and their safety profiles is crucial for further development .

Neuropharmacology

Indole compounds, including serotonin derivatives, play essential roles in neurotransmission and mood regulation. Investigating the effects of the compound on neuronal receptors and neurotransmitter systems could provide insights into its neuropharmacological properties .

Catalysis and Synthetic Chemistry

Axially chiral indole-based units are valuable building blocks in synthetic chemistry. Researchers can explore their use as catalysts or ligands in asymmetric reactions. Investigating the compound’s reactivity and its potential applications in catalysis is an exciting avenue .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1H-indole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-16-10-20(15-8-4-3-7-14(15)19-16)17(22)12-9-18-13-6-2-1-5-11(12)13/h1-9,18H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVUWRRGEOHMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2657066.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2657069.png)

![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2657075.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2657082.png)